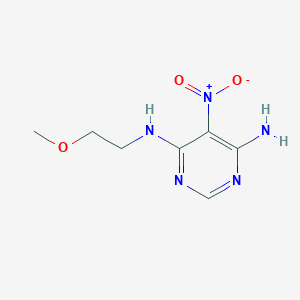![molecular formula C15H21N3O4S B2717164 4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one CAS No. 2415565-76-1](/img/structure/B2717164.png)
4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one, also known as AZD-8055, is a synthetic compound that belongs to the class of mTOR (mammalian target of rapamycin) inhibitors. It has been extensively studied for its potential use in treating various types of cancers and other diseases.
作用机制
4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one inhibits the mTOR pathway by binding to the active site of the mTOR kinase. This prevents the activation of downstream targets involved in cell growth and survival, such as p70S6K and 4E-BP1. The inhibition of these targets leads to a decrease in protein synthesis, cell proliferation, and cell survival. Additionally, 4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one has been shown to induce autophagy, a process in which cells recycle damaged or unwanted cellular components.
生化和生理效应
Studies have shown that 4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models of breast cancer, prostate cancer, and ovarian cancer. In addition to its anti-cancer effects, 4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one has been shown to improve glucose metabolism and reduce inflammation in animal models of diabetes and multiple sclerosis. However, the compound has also been associated with some toxicities, such as gastrointestinal side effects and hematological abnormalities.
实验室实验的优点和局限性
4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one has several advantages for lab experiments, including its high potency and selectivity for mTOR inhibition. It is also relatively easy to synthesize and has a long half-life in vivo. However, the compound has some limitations, such as its potential toxicity and the need for careful dosing to avoid off-target effects.
未来方向
There are several future directions for research on 4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one. One area of interest is the development of combination therapies that can enhance the anti-cancer effects of 4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one. Another area of interest is the investigation of the compound's potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research to identify biomarkers that can predict response to 4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one treatment and to optimize dosing regimens to minimize toxicity.
合成方法
The synthesis of 4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one involves a series of chemical reactions starting from 3-methyl-4-methoxybenzaldehyde. The final product is obtained by reacting the intermediate compound with piperazine and sulfonyl chloride. The synthesis method has been optimized to produce high yields of 4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one with high purity.
科学研究应用
4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one has been extensively studied for its potential use in treating various types of cancers, including breast cancer, prostate cancer, and ovarian cancer. It has also been investigated for its potential use in treating other diseases, such as diabetes, Alzheimer's disease, and multiple sclerosis. The compound has been shown to inhibit the mTOR pathway, which is involved in cell growth, survival, and metabolism. By inhibiting this pathway, 4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one can prevent the growth and proliferation of cancer cells and other diseased cells.
属性
IUPAC Name |
4-[1-(4-methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-11-7-13(3-4-14(11)22-2)23(20,21)18-8-12(9-18)17-6-5-16-15(19)10-17/h3-4,7,12H,5-6,8-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZPHGFTJBLPRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)N3CCNC(=O)C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(4-Methoxy-3-methylbenzenesulfonyl)azetidin-3-yl]piperazin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-(3,4-Dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine;dihydrochloride](/img/structure/B2717081.png)
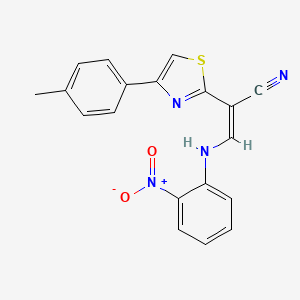
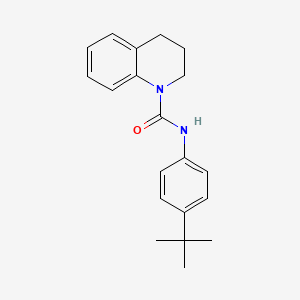
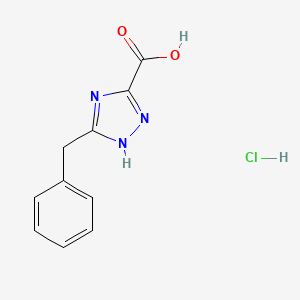
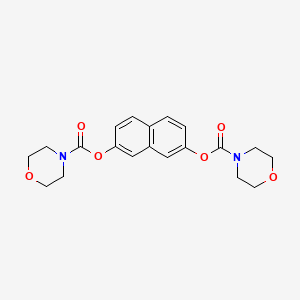
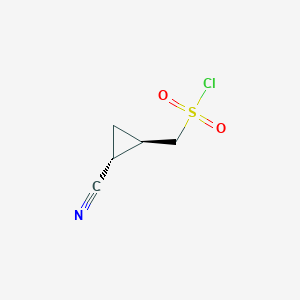
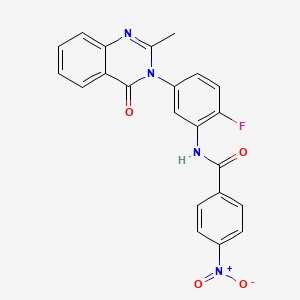
![methyl N-[4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2717090.png)
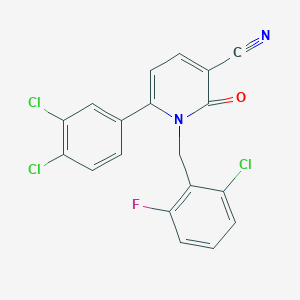
![N-([2,4'-bipyridin]-3-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2717092.png)
![3-(4-Methoxyphenyl)-5-{1-[3-(2-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2717093.png)
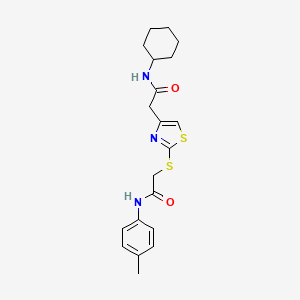
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2717097.png)
